molecular formula C24H20N4O4 B613398 Fmoc-4-azido-L-phenylalanine CAS No. 163217-43-4

Fmoc-4-azido-L-phenylalanine

Cat. No. B613398
M. Wt: 428,44 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

  • Peptide Synthesis

    • Fmoc-4-azido-L-phenylalanine is used as a building block in peptide synthesis to create peptides with specific properties and functions .
    • The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in peptide synthesis. The azido group can be used for click chemistry, allowing the introduction of various functionalities into the peptide .
  • Synthesis of Biologically Active Molecules

    • Fmoc-4-azido-L-phenylalanine has found utility in synthesizing a diverse range of biologically active molecules .
    • It serves as a valuable starting material for the synthesis of various azide-containing compounds .
    • The azide group can react with alkynes to form triazoles, a reaction known as click chemistry. This can be used to create a wide variety of biologically active molecules .
  • Protein-Protein Interaction Studies

    • Fmoc-4-azido-L-phenylalanine can be used in the creation of photoaffinity labels, which facilitate the exploration of protein-protein interactions .
    • Photoaffinity labeling is a technique used in molecular biology that introduces a photoreactive group, in this case, an azide, into a molecule of interest. When exposed to UV light, the photoreactive group forms a covalent bond with the nearest neighbor, which can then be identified .
  • Synthesis of Fluorescent Probes for Imaging Purposes

    • Fmoc-4-azido-L-phenylalanine can be used in the synthesis of fluorescent probes for imaging purposes .
    • The azide group can react with alkynes to form triazoles, a reaction known as click chemistry. This reaction can be used to attach a fluorescent probe to a molecule of interest .
  • Creation of Bioconjugates

    • Fmoc-4-azido-L-phenylalanine can be used to create bioconjugates .
    • Bioconjugates are molecules that have been covalently joined for the purpose of studying biological phenomena .
    • The azide group in Fmoc-4-azido-L-phenylalanine can react with alkynes to form triazoles, a reaction known as click chemistry. This reaction can be used to attach a molecule of interest to a biomolecule .
  • Synthesis of Enzyme Inhibitors

    • Fmoc-4-azido-L-phenylalanine has been used to create enzyme inhibitors .
    • Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. By binding to enzymes’ active sites, inhibitors reduce the compatibility of substrate and enzyme and this leads to the inhibition of Enzyme-Substrate complexes’ formation, preventing the enzyme’s activity .
  • Creation of Membrane-Active Peptides

    • Fmoc-4-azido-L-phenylalanine can be used to create membrane-active peptides .
    • These peptides can interact with cell membranes, altering their properties or functions .
  • Synthesis of Fluorophenylalanine Derivatives

    • Fmoc-4-azido-L-phenylalanine can be used in the synthesis of fluorophenylalanine derivatives .
    • These derivatives can have various applications in scientific research, including the study of protein structure and function .
  • Creation of Photoaffinity Labels

    • Fmoc-4-azido-L-phenylalanine can be used to create photoaffinity labels .
    • Photoaffinity labeling is a technique used in molecular biology that introduces a photoreactive group, in this case, an azide, into a molecule of interest. When exposed to UV light, the photoreactive group forms a covalent bond with the nearest neighbor, which can then be identified .

Safety And Hazards

When handling Fmoc-4-azido-L-phenylalanine, it is recommended to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak5.


properties

IUPAC Name

(2S)-3-(4-azidophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O4/c25-28-27-16-11-9-15(10-12-16)13-22(23(29)30)26-24(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,31)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDCQWPWXJJNFA-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-4-azido-L-phenylalanine

Citations

For This Compound
2
Citations
VV Kapoerchan, M Overhand, GA Van der Marel… - scholarlypublications …
… Fmoc-azido-L-alanine (9) and Fmoc-4-azido-L-phenylalanine (10) would replace the Ala residue in 2 and 3 and the Tyr … Fmoc4-azido-L-phenylalanine 10 is commercially available. …
RJ Jenkins - 2013 - deepblue.lib.umich.edu
… Fmoc-4-AzidoL-phenylalanine was purchased from Chem-Impex. Photo-leucine (PhotoLeu) and HPDPBiotin were purchased from Thermo Fisher/Pierce. Benzonase was purchased …
Number of citations: 2 deepblue.lib.umich.edu

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